10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine
Overview
Description
10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine is a synthetic chemical compound primarily utilized in pharmacological research. It belongs to the phenothiazine class, known for its psychoactive properties, commonly employed in the treatment of psychotic disorders. This specific compound, marked by the presence of a piperazine ring and trifluoromethyl group, is noteworthy for its unique interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine typically involves multiple steps, beginning with the phenothiazine backbone. Here's a simplified pathway:
Formation of the Phenothiazine Core: : Cyclization of diphenylamine with sulfur provides the phenothiazine structure.
Alkylation: : Introduction of a propyl group occurs via alkylation using a suitable alkylating agent, like 1-bromopropane, under basic conditions.
Piperazine Substitution: : The piperazine ring is introduced through nucleophilic substitution, where 1-(2-chloroethyl)piperazine is reacted with the intermediate product.
Trifluoromethylation: : The trifluoromethyl group is then added using a reagent like trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production method is scaled up with optimized reaction conditions to ensure high yield and purity. This involves:
Use of high-pressure reactors for the cyclization process.
Employment of continuous flow systems for alkylation and substitution reactions.
Efficient purification techniques like crystallization and chromatography to isolate the final compound.
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom, resulting in sulfoxide or sulfone derivatives.
Reduction: : Reduction primarily affects the piperazine ring, potentially breaking the ring structure under strong reductive conditions.
Substitution: : The phenothiazine core can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids under mild conditions.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogenation using bromine or chlorine under controlled temperatures.
Major Products Formed
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Open-chain derivatives from the piperazine ring.
Substitution: : Halogenated phenothiazine products.
Chemistry
Used as a precursor in synthesizing other pharmacologically active compounds.
Studied for its reactivity in forming complex organic molecules.
Biology
Acts as a molecular probe to study receptor binding and signaling pathways.
Used in bioassays to investigate cellular responses to psychoactive agents.
Medicine
Investigated for its potential as an antipsychotic drug.
Explored for off-label uses in treating conditions like nausea and vomiting.
Industry
Utilized in the development of antipsychotic medications.
Employed in pharmaceutical research to design new therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily by interacting with neurotransmitter receptors in the brain. Its structure allows it to bind to dopamine receptors, inhibiting the action of dopamine, which is associated with psychotic symptoms. The trifluoromethyl group enhances its ability to cross the blood-brain barrier, making it more effective in reaching central nervous system targets.
Similar Compounds
Chlorpromazine: : Another phenothiazine derivative used as an antipsychotic.
Thioridazine: : Known for similar pharmacological effects but different side effect profiles.
Fluphenazine: : Contains a trifluoromethyl group but differs in its piperazine substitution pattern.
Uniqueness: 10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine's unique combination of substituents provides it with a distinct pharmacokinetic and pharmacodynamic profile, offering potentially enhanced efficacy and reduced side effects compared to other phenothiazine derivatives.
This compound’s distinctive structure not only contributes to its unique properties but also exemplifies the sophisticated chemistry involved in designing pharmacologically active agents. By understanding its synthesis, reactions, and applications, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
10-[3-[4-(2-chloroethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClF3N3S.ClH/c23-8-11-28-14-12-27(13-15-28)9-3-10-29-18-4-1-2-5-20(18)30-21-7-6-17(16-19(21)29)22(24,25)26;/h1-2,4-7,16H,3,8-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXTXMNKUAOQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429563 | |
Record name | SMR000146101 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3892-78-2 | |
Record name | NSC62325 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SMR000146101 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.